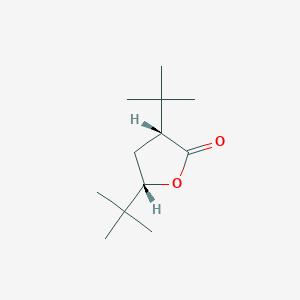
Quinoline, 8,8'-dithiobis[2-(1-methylethyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of quinoline derivatives often involves various methods, including the Friedländer synthesis, which combines aniline derivatives with carbonyl compounds under acidic or basic conditions . Another common method is the Skraup synthesis, which involves the reaction of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent .
Industrial Production Methods
Industrial production of quinoline derivatives typically employs catalytic processes to ensure high yields and purity. For instance, the use of cobalt oxide as a catalyst in the aerobic dehydrogenation of tetrahydroquinolines to quinolines has been reported to be effective under mild conditions .
化学反応の分析
Types of Reactions
Quinoline, 8,8’-dithiobis[2-(1-methylethyl)- undergoes various chemical reactions, including:
Oxidation: This reaction often involves the use of oxidizing agents like potassium permanganate or chromium trioxide to convert quinoline derivatives into their corresponding N-oxides.
Reduction: Reduction reactions typically use reagents like lithium aluminum hydride to convert quinoline N-oxides back to quinolines.
Substitution: Substitution reactions can occur at different positions on the quinoline ring, often facilitated by reagents like halogens or alkylating agents.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide
Reducing agents: Lithium aluminum hydride
Substituting agents: Halogens, alkylating agents
Major Products Formed
The major products formed from these reactions include quinoline N-oxides, reduced quinolines, and various substituted quinoline derivatives .
科学的研究の応用
Quinoline, 8,8’-dithiobis[2-(1-methylethyl)- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Employed in the study of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential as an anticancer, antimalarial, and antimicrobial agent.
Industry: Utilized in the production of dyes, agrochemicals, and pharmaceuticals.
作用機序
The mechanism of action of quinoline, 8,8’-dithiobis[2-(1-methylethyl)- involves its interaction with various molecular targets and pathways. For instance, it can inhibit enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity . Additionally, it can interact with DNA, leading to the disruption of replication and transcription processes .
類似化合物との比較
Similar Compounds
Quinoline: A simpler analog with a single nitrogen atom in the ring.
Isoquinoline: Similar to quinoline but with the nitrogen atom in a different position.
8-Aminoquinoline: Contains an amino group at the 8-position, making it more reactive in certain chemical reactions.
Uniqueness
Quinoline, 8,8’-dithiobis[2-(1-methylethyl)- is unique due to the presence of two sulfur atoms, which can form disulfide bonds.
特性
CAS番号 |
54421-20-4 |
|---|---|
分子式 |
C24H24N2S2 |
分子量 |
404.6 g/mol |
IUPAC名 |
2-propan-2-yl-8-[(2-propan-2-ylquinolin-8-yl)disulfanyl]quinoline |
InChI |
InChI=1S/C24H24N2S2/c1-15(2)19-13-11-17-7-5-9-21(23(17)25-19)27-28-22-10-6-8-18-12-14-20(16(3)4)26-24(18)22/h5-16H,1-4H3 |
InChIキー |
HFUZWDOFGZSICC-UHFFFAOYSA-N |
正規SMILES |
CC(C)C1=NC2=C(C=CC=C2SSC3=CC=CC4=C3N=C(C=C4)C(C)C)C=C1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



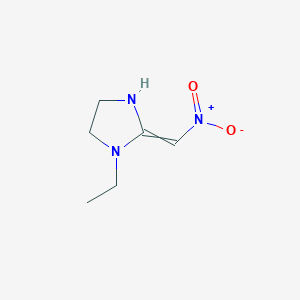

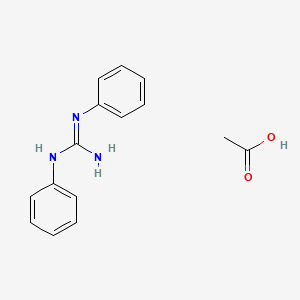
![2-{2-[(4-Chlorophenyl)methylidene]hydrazinyl}-1-(10H-phenothiazin-10-yl)ethan-1-one](/img/structure/B14634679.png)
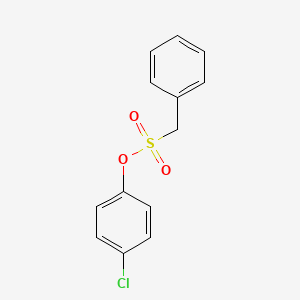
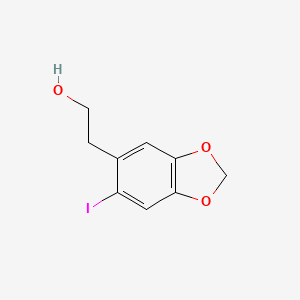
![N-[Bis(ethylsulfanyl)methyl]-1,1-bis(ethylsulfanyl)methanamine](/img/structure/B14634695.png)
![Ethanone, 2-[[(4-methylphenyl)sulfonyl]oxy]-1-(4-nitrophenyl)-](/img/structure/B14634699.png)
![2-[Diazonio(phenyl)methylidene]pyridin-1(2H)-olate](/img/structure/B14634701.png)

![Benzo[g]pteridine-2,4(3H,10H)-dione, 10-(2-hydroxyethyl)-3-methyl-](/img/structure/B14634714.png)
![N-[(3-Methyl-6-oxocyclohexa-2,4-dien-1-ylidene)(phenyl)methyl]-L-methionine](/img/structure/B14634715.png)
